Cas no 3600-18-8 (Methyl 2-bromo-3-oxobutanoate)
Methyl 2-bromo-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-bromo-3-oxobutanoate
- 2-bromo-3-oxo-butyric acid methyl ester
- Butanoic acid,2-bromo-3-oxo-,methyl ester
- methyl 2-bromoacetoacetate
- DTXSID60516410
- E76101
- BS-52978
- Methyl2-bromo-3-oxobutanoate
- AM85319
- SCHEMBL1512190
- DB-370735
- Butanoic acid, 2-bromo-3-oxo-, methyl ester
- ZWBZYFBEOOKNPH-UHFFFAOYSA-N
- methyl alpha-bromoacetoacetate
- CS-0199106
- 3600-18-8
-
- Inchi: 1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3
- InChI Key: ZWBZYFBEOOKNPH-UHFFFAOYSA-N
- SMILES: BrC(C(=O)OC)C(C)=O
Computed Properties
- Exact Mass: 193.95800
- Monoisotopic Mass: 193.95786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 0.51190
Methyl 2-bromo-3-oxobutanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl 2-bromo-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52235-1g |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95% | 1g |
¥3334.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52235-250mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95% | 250mg |
¥1333.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52235-100mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95% | 100mg |
¥889.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GB544-200mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95+% | 200mg |
1137.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GB544-50mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95+% | 50mg |
454.0CNY | 2021-07-10 | |
| Chemenu | CM372778-100mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95%+ | 100mg |
$126 | 2023-02-02 | |
| Chemenu | CM372778-250mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95%+ | 250mg |
$188 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269776-100mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95% | 100mg |
¥1219.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269776-250mg |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95% | 250mg |
¥1563.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269776-1g |
Methyl 2-bromo-3-oxobutanoate |
3600-18-8 | 95% | 1g |
¥4870.00 | 2024-05-16 |
Methyl 2-bromo-3-oxobutanoate Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Methyl 2-bromo-3-oxobutanoate
Methyl 2-bromo-3-oxobutanoate (CAS No. 3600-18-8): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 2-bromo-3-oxobutanoate (CAS No. 3600-18-8) is a significant compound in the realm of organic chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active molecules and specialty chemicals. Its unique structural features, comprising a carboxylate ester group and a brominated ketone moiety, make it a valuable building block for medicinal chemists and synthetic organic chemists alike.
The compound’s molecular structure, characterized by the presence of a bromo substituent on the second carbon atom of a four-carbon chain with an esterified carboxyl group on the terminal carbon, imparts distinct reactivity patterns. This reactivity is harnessed in multiple synthetic pathways, particularly in the development of novel therapeutic agents. The 2-bromo group facilitates nucleophilic substitution reactions, while the 3-oxobutanoate moiety allows for further functionalization via condensation or reduction reactions.
In recent years, the demand for efficient and scalable synthetic methodologies has driven considerable interest in compounds like methyl 2-bromo-3-oxobutanoate. Its application in the synthesis of heterocyclic compounds has been particularly noteworthy. For instance, researchers have leveraged its reactivity to construct complex nitrogen-containing scaffolds, which are prevalent in many bioactive molecules. These scaffolds often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The compound’s role in drug discovery has been further highlighted by its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, and their inhibition is a key strategy in the development of drugs targeting diseases such as HIV/AIDS and cancer. Methyl 2-bromo-3-oxobutanoate provides a versatile platform for designing inhibitors with high specificity and efficacy.
Moreover, the growing interest in green chemistry principles has prompted investigations into more sustainable synthetic routes for methyl 2-bromo-3-oxobutanoate. Researchers are exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. Such advancements not only align with environmental goals but also enhance the economic feasibility of producing this valuable intermediate.
The compound’s utility extends beyond pharmaceutical applications into agrochemicals and materials science. In agrochemistry, it serves as a precursor for synthesizing herbicides and fungicides that protect crops from pests and diseases. Its incorporation into these formulations often enhances their stability and bioavailability, leading to more effective crop protection strategies.
In materials science, methyl 2-bromo-3-oxobutanoate is employed in the synthesis of polymers with tailored properties. The bromine atom can be used to introduce cross-linking agents or to modify polymer surfaces for specific functionalities. These polymers find applications in coatings, adhesives, and advanced materials used in electronics and aerospace industries.
The chemical industry’s reliance on intermediates like methyl 2-bromo-3-oxobutanoate underscores its importance in modern manufacturing processes. As synthetic chemists continue to innovate, new applications for this compound are likely to emerge, further solidifying its role as a cornerstone of industrial chemistry.
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